Nigerone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

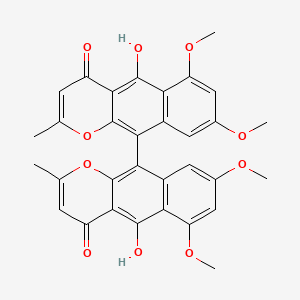

Nigerone is a biaryl resulting from the formal oxidative dimerisation of two molecules of 5-hydroxy-6,8-dimethoxy-2-methyl-4H-benzo[g]chromen-4-one to form a single bond linking position 10 of each moiety (the 10Ra enantiomer). It has a role as a mycotoxin, an Aspergillus metabolite and an antifungal agent. It is a biaryl, a benzochromenone and a member of phenols.

This compound belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Nigerone has demonstrated significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research shows that extracts from Aspergillus niger, which include this compound, exhibit antibacterial and antifungal properties.

Case Study: Antimicrobial Activity in Sabkha Marsh

A study conducted in the Sabkha marsh found that the crude extract of Aspergillus niger displayed notable antibacterial effects against various pathogenic bacteria. The study utilized agar disk diffusion assays to assess the antibacterial activity, revealing that this compound contributed to the overall antimicrobial efficacy of the fungal extracts .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Bacillus subtilis | 12.5 | Antibacterial |

| Escherichia coli | 25 | Antibacterial |

| Candida albicans | 31.2 | Antifungal |

Anticancer Potential

This compound has shown promise as an anticancer agent. Studies have indicated that compounds isolated from Aspergillus niger, including this compound, possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comprehensive analysis, researchers evaluated the anticancer activities of extracts from Aspergillus niger. The findings revealed that this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for drug development in oncology .

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | Cytotoxic |

| MCF-7 (breast cancer) | 15 | Cytotoxic |

| A549 (lung cancer) | 20 | Cytotoxic |

Agricultural Applications

This compound's antifungal properties extend to agricultural applications, particularly in controlling fungal pathogens affecting crops. Its ability to inhibit the growth of harmful fungi can be leveraged to protect food sources.

Case Study: Fungal Pathogen Control

Research has shown that extracts containing this compound can effectively inhibit the growth of common agricultural pathogens such as Fusarium and Botrytis. This property can be utilized to develop biofungicides that are environmentally friendly alternatives to synthetic fungicides .

| Fungal Pathogen | Inhibition (%) | Application |

|---|---|---|

| Fusarium oxysporum | 85 | Biofungicide development |

| Botrytis cinerea | 78 | Crop protection |

Synthesis and Chemical Applications

This compound is also significant in organic chemistry due to its role as a building block in synthesizing other bioactive compounds. Recent studies have explored efficient synthesis methods for this compound, which can facilitate its availability for research and application.

Case Study: Synthesis via C-H Coupling

A notable study reported a method for synthesizing this compound through copper-catalyzed C-H coupling reactions. This approach not only enhances the yield but also simplifies the process of obtaining this compound for further research into its applications .

Propiedades

Número CAS |

76069-41-5 |

|---|---|

Fórmula molecular |

C32H26O10 |

Peso molecular |

570.5 g/mol |

Nombre IUPAC |

5-hydroxy-10-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-19(33)27-29(35)23-17(9-15(37-3)11-21(23)39-5)25(31(27)41-13)26-18-10-16(38-4)12-22(40-6)24(18)30(36)28-20(34)8-14(2)42-32(26)28/h7-12,35-36H,1-6H3 |

Clave InChI |

MBDIPBHBEVOYQB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O |

SMILES canónico |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3OC)OC)C(=C2O1)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)O |

melting_point |

330°C |

Key on ui other cas no. |

76069-41-5 |

Descripción física |

Solid |

Sinónimos |

nigerone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.